Carmofur is a derivative of fluorouracil, and is an antineoplastic agent that has been used in the treatment of breast and colorectal cancer. Carmofur has been known to induce leukoencephalopathy.
Carmofur is an antimetabolite (pyrimidine analogue) antineoplastic derivative of 5-fluorouracil. (NCI)
Carmofur
CAS No.: 61422-45-5
VCID: VC0522738
Molecular Formula: C11H16FN3O3
Molecular Weight: 257.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Carmofur, also known as 1-hexylcarbamoyl-5-fluorouracil (HCFU), is a pyrimidine analogue used primarily as an antineoplastic agent. It is a derivative of fluorouracil, designed to be more lipophilic, allowing for oral administration and overcoming the rapid degradation of fluorouracil by dihydropyrimidine dehydrogenase in the gastrointestinal tract . Mechanism of ActionCarmofur acts as a prodrug that is converted into 5-fluorouracil (5-FU) once inside cells. This conversion is crucial for its antineoplastic effects. Additionally, carmofur is a potent inhibitor of acid ceramidase (AC), which plays a role in cancer cell survival and death. By inhibiting AC, carmofur sensitizes tumor cells to chemotherapy and radiation, enhancing its therapeutic efficacy . Medicinal UsesCarmofur has been used in the treatment of various cancers, including breast and colorectal cancer. It has been particularly effective as an adjuvant chemotherapy for curatively resected colorectal cancer patients in several countries, including China, Japan, and Finland . Recent studies have also highlighted its potential as an antiviral agent due to its ability to inhibit the SARS-CoV-2 main protease, making it a promising lead compound for COVID-19 treatments . Antineoplastic EffectsCarmofur has shown efficacy in treating glioblastomas, both in adults and children, by effectively killing these aggressive brain tumors . It is also among the drugs identified as having selective potency against high-risk childhood ependymoma, a type of brain tumor with limited treatment options . Antiviral PotentialCarmofur inhibits viral replication in cells with an EC50 of 24.30 μM, making it a promising candidate for developing new antiviral treatments for COVID-19 . The structural basis of this inhibition involves the covalent binding of carmofur to the catalytic site of the SARS-CoV-2 main protease . |
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CAS No. | 61422-45-5 |
Product Name | Carmofur |
Molecular Formula | C11H16FN3O3 |
Molecular Weight | 257.26 g/mol |
IUPAC Name | 5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
Standard InChI | InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18) |
Standard InChIKey | AOCCBINRVIKJHY-UHFFFAOYSA-N |
SMILES | CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Canonical SMILES | CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Appearance | Solid powder |
Melting Point | 283 110.5 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >5 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1-hexylcarbamoyl-5-fluorouracil carmofur HCFU Mifurol N-hexylcarbamoyl-5-fluorouracil |
Reference | 1: Pizzirani D, Pagliuca C, Realini N, Branduardi D, Bottegoni G, Mor M, Bertozzi F, Scarpelli R, Piomelli D, Bandiera T. Discovery of a new class of highly potent inhibitors of acid ceramidase: synthesis and structure-activity relationship (SAR). J Med Chem. 2013 May 9;56(9):3518-30. doi: 10.1021/jm301879g. Epub 2013 Apr 24. PubMed PMID: 23614460. 2: Realini N, Solorzano C, Pagliuca C, Pizzirani D, Armirotti A, Luciani R, Costi MP, Bandiera T, Piomelli D. Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity. Sci Rep. 2013;3:1035. doi: 10.1038/srep01035. Epub 2013 Jan 8. PubMed PMID: 23301156; PubMed Central PMCID: PMC3539145. 3: Hermunen K, Haglund C, Osterlund P. CEA fluctuation during a single fluorouracil-based chemotherapy cycle for metastatic colorectal cancer. Anticancer Res. 2013 Jan;33(1):253-60. PubMed PMID: 23267153. 4: Song XQ, Guo YL, Wang BG, Sun SJ, Yao RY. [Effect of tagalsin on p53 and Bcl-2 expression in hepatoma H(22) tumor-bearing mice]. Zhonghua Zhong Liu Za Zhi. 2011 Jul;33(7):499-503. Chinese. PubMed PMID: 22093625. 5: Verma AK, Chanchal A, Maitra A. Co-polymeric hydrophilic nanospheres for drug delivery: release kinetics, and cellular uptake. Indian J Exp Biol. 2010 Oct;48(10):1043-52. PubMed PMID: 21299047. 6: Yamamoto H, Hemmi H, Gu JY, Sekimoto M, Doki Y, Mori M. Minute liver metastases from a rectal carcinoid: A case report and review. World J Gastrointest Surg. 2010 Mar 27;2(3):89-94. doi: 10.4240/wjgs.v2.i3.89. PubMed PMID: 21160856; PubMed Central PMCID: PMC2999217. 7: Miyazaki N, Tabata Y. Anti-tumor activity of carmofur water-solubilized by lactic acid oligomer-grafted pullulan nanogels. J Nanosci Nanotechnol. 2009 Aug;9(8):4797-804. PubMed PMID: 19928152. 8: Wang S, Liu Q, Zhang Y, Liu K, Yu P, Liu K, Luan J, Duan H, Lu Z, Wang F, Wu E, Yagasaki K, Zhang G. Suppression of growth, migration and invasion of highly-metastatic human breast cancer cells by berbamine and its molecular mechanisms of action. Mol Cancer. 2009 Oct 1;8:81. doi: 10.1186/1476-4598-8-81. PubMed PMID: 19796390; PubMed Central PMCID: PMC2765940. 9: Samuel M, Chow PK, Chan Shih-Yen E, Machin D, Soo KC. Neoadjuvant and adjuvant therapy for surgical resection of hepatocellular carcinoma. Cochrane Database Syst Rev. 2009 Jan 21;(1):CD001199. doi: 10.1002/14651858.CD001199.pub2. Review. PubMed PMID: 19160192. 10: Sakai T, Yamashita Y, Maekawa T, Mikami K, Hoshino S, Shirakusa T. Immunochemotherapy with PSK and fluoropyrimidines improves long-term prognosis for curatively resected colorectal cancer. Cancer Biother Radiopharm. 2008 Aug;23(4):461-7. doi: 10.1089/cbr.2008.0484. PubMed PMID: 18771350. |
PubChem Compound | 2577 |
Last Modified | Aug 15 2023 |
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